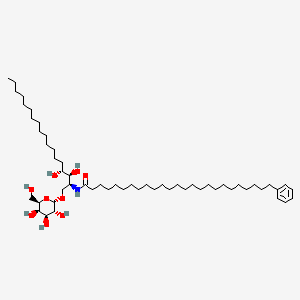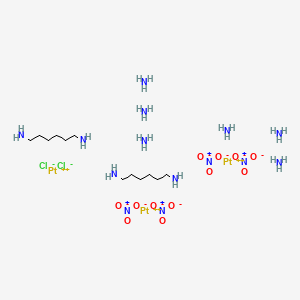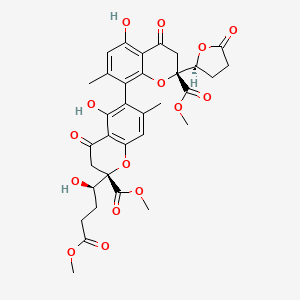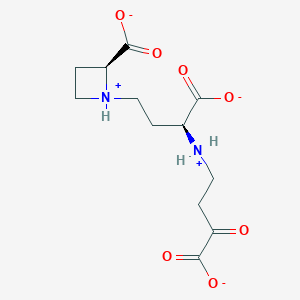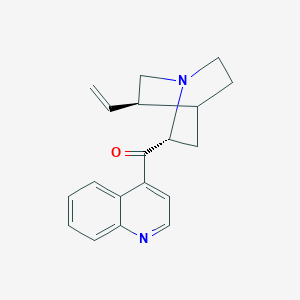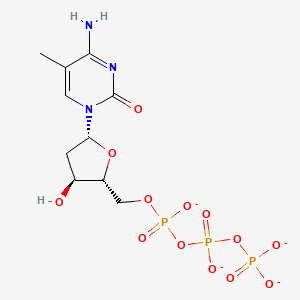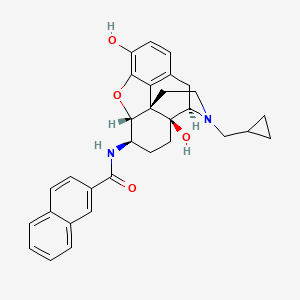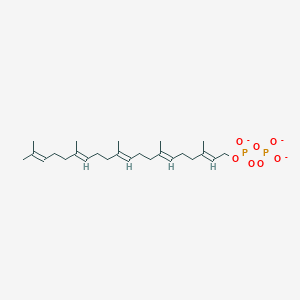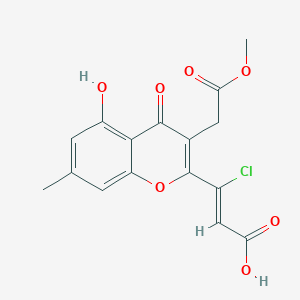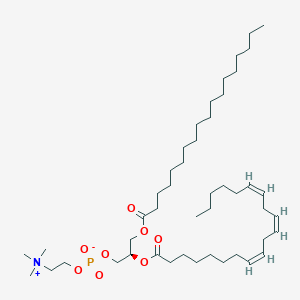
PC(18:0/20:3(8Z,11Z,14Z))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-octadecanoyl-2-[(8Z,11Z,14Z)-eicosatrienoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:3 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and (8Z,11Z,14Z)-eicosatrienoyl respectively. It derives from an octadecanoic acid and an all-cis-icosa-8,11,14-trienoic acid.
Aplicaciones Científicas De Investigación
Computing Foundations and Electrical Signals
PC(18:0/20:3(8Z,11Z,14Z)) plays a crucial role in the context of electrical signals in computing. Computers, based primarily on electrical signals, also explore the potential of organic molecules in their operations, though these are mainly in the research stage. This underscores the significance of organic molecules like PC(18:0/20:3(8Z,11Z,14Z)) in the future of computing technology (Brewer & Bareiss, 2016).
Scientific Computing and Data Analysis
In scientific computing, PC(18:0/20:3(8Z,11Z,14Z)) contributes significantly to the development of mathematical models and numerical solution techniques. This is particularly relevant in solving complex problems in science and engineering, highlighting its importance in the large-scale analysis of data using distributed computing infrastructures (Astsatryan et al., 2013).
Petascale Scientific Research
The use of PC(18:0/20:3(8Z,11Z,14Z)) extends to petascale scientific research, where it aids in achieving results at unprecedented scales and resolutions across various domains. This includes research in turbulence, computational materials science, and biomedical applications, showcasing its versatility in different scientific domains (Saksena et al., 2009).
Democratizing Research Computing
PC(18:0/20:3(8Z,11Z,14Z)) also plays a pivotal role in democratizing research computing. By extending the capabilities of PC, Web, and mobile applications through on-demand cloud services, it significantly broadens the research community's capabilities, accelerating the pace of engineering and scientific discovery (Barga, Gannon, & Reed, 2011).
Propiedades
Nombre del producto |
PC(18:0/20:3(8Z,11Z,14Z)) |
|---|---|
Fórmula molecular |
C46H86NO8P |
Peso molecular |
812.1 g/mol |
Nombre IUPAC |
[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H86NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,44H,6-13,15,17-19,21,23-24,26,28-43H2,1-5H3/b16-14-,22-20-,27-25-/t44-/m1/s1 |
Clave InChI |
VGSUMLIRUGDCTF-NSMRCOLJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
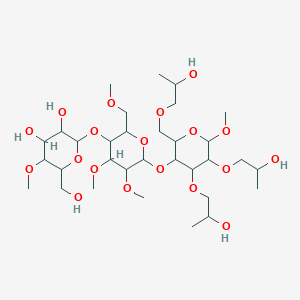
![(2R)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1261540.png)

